molecular formula C12H27AuClP B1354408 Chloro(tri-tert-butylphosphine)gold(I) CAS No. 69550-28-3

Chloro(tri-tert-butylphosphine)gold(I)

Cat. No.: B1354408
CAS No.: 69550-28-3
M. Wt: 434.73 g/mol
InChI Key: JLXSZGSXDDQSJF-UHFFFAOYSA-M
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Description

Chloro(tri-tert-butylphosphine)gold(I) is a chemical compound with the molecular formula (C4H9)3PAuCl. It is a gold(I) complex featuring a tri-tert-butylphosphine ligand and a chloride ligand. This compound is known for its utility in various catalytic processes, particularly in organic synthesis and material science .

Mechanism of Action

Target of Action

Chloro(tri-tert-butylphosphine)gold(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the formation of carbon-carbon (C-C) bonds .

Mode of Action

The compound Chloro(tri-tert-butylphosphine)gold(I) interacts with its targets by accelerating the rate of the reaction. It does this by lowering the activation energy required for the reaction to proceed, thus enabling the formation of C-C bonds .

Biochemical Pathways

Chloro(tri-tert-butylphosphine)gold(I) affects the biochemical pathways involved in C-C bond formation. By acting as a catalyst, it influences the rate at which these pathways proceed, leading to faster synthesis of the desired products .

Result of Action

The molecular and cellular effects of Chloro(tri-tert-butylphosphine)gold(I)'s action are seen in the products of the reactions it catalyzes. By facilitating C-C bond formation, it enables the synthesis of complex organic compounds .

Biochemical Analysis

Biochemical Properties

Chloro(tri-tert-butylphosphine)gold(I) plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate and enhance reaction rates. For instance, it has been shown to interact with enzymes involved in cyclopropanation reactions, where it helps in the formation of cyclopropane rings by stabilizing reaction intermediates . The nature of these interactions often involves the coordination of the gold atom with specific functional groups on the biomolecules, leading to changes in their activity and stability.

Cellular Effects

Chloro(tri-tert-butylphosphine)gold(I) has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit certain signaling pathways, leading to reduced cell proliferation and altered gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of Chloro(tri-tert-butylphosphine)gold(I) involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The gold atom in the compound can form coordination bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, which can result in the inhibition of enzyme activity or the stabilization of reaction intermediates . This binding can also lead to changes in the conformation of proteins, thereby affecting their function and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro(tri-tert-butylphosphine)gold(I) can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression patterns. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of Chloro(tri-tert-butylphosphine)gold(I) vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enhanced catalytic activity and improved reaction rates . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response.

Metabolic Pathways

Chloro(tri-tert-butylphosphine)gold(I) is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can inhibit or activate specific metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic activity . These interactions can have downstream effects on cellular processes, including energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, Chloro(tri-tert-butylphosphine)gold(I) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . For example, the compound may be transported into the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.

Subcellular Localization

The subcellular localization of Chloro(tri-tert-butylphosphine)gold(I) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in protein processing and modification. This localization can influence the compound’s activity and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(tri-tert-butylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride with tri-tert-butylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction can be represented as follows:

AuCl+(C4H9)3P(C4H9)3PAuCl\text{AuCl} + \text{(C4H9)3P} \rightarrow \text{(C4H9)3PAuCl} AuCl+(C4H9)3P→(C4H9)3PAuCl

The product is then purified by recrystallization or other suitable methods .

Industrial Production Methods

While specific industrial production methods for Chloro(tri-tert-butylphosphine)gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(tri-tert-butylphosphine)gold(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, substituting the chloride ligand with a phosphine ligand would yield a new gold(I) complex with the formula (C4H9)3PAuL, where L is the new ligand .

Comparison with Similar Compounds

Similar Compounds

  • Chloro(triphenylphosphine)gold(I)
  • Chloro(trimethylphosphine)gold(I)
  • Chloro(triethylphosphine)gold(I)

Uniqueness

Chloro(tri-tert-butylphosphine)gold(I) is unique due to the bulky tri-tert-butylphosphine ligand, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity and selectivity in catalytic processes, making it distinct from other gold(I) complexes with less bulky ligands .

Properties

IUPAC Name

chlorogold;tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSZGSXDDQSJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474720
Record name (tBu3P)AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69550-28-3
Record name (tBu3P)AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(tri-tert-butylphosphine)gold(I)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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